Cas no 1805151-13-6 (Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate)

Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate
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- インチ: 1S/C12H15F2NO3/c1-4-18-10(16)5-8-7(2)15-6-9(17-3)11(8)12(13)14/h6,12H,4-5H2,1-3H3
- InChIKey: NBKBGZYZOBIKPE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C)C=1CC(=O)OCC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029019972-250mg |
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate |
1805151-13-6 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029019972-500mg |
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate |
1805151-13-6 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029019972-1g |
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate |
1805151-13-6 | 95% | 1g |
$3,155.55 | 2022-04-01 |
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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3. Book reviews
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetateに関する追加情報
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate (CAS No. 1805151-13-6): A Comprehensive Overview
Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate (CAS No. 1805151-13-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, plays a crucial role in the development of novel therapeutic agents and advanced chemical synthesis methodologies. Its molecular structure, incorporating both difluoromethyl and methoxy substituents, makes it a versatile intermediate in synthetic chemistry, particularly in the construction of complex heterocyclic frameworks.
The significance of Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate lies in its potential applications across multiple domains of chemical biology and medicinal chemistry. The presence of the difluoromethyl group enhances the metabolic stability and binding affinity of molecules, a critical factor in drug design. Similarly, the methoxy moiety contributes to the compound's reactivity and functionalization capabilities, enabling chemists to explore diverse synthetic pathways. These attributes have positioned this compound as a valuable building block in the synthesis of pharmacologically active compounds.
In recent years, Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate has been extensively studied for its role in the development of novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules with enhanced efficacy and reduced side effects. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are pivotal in treating various cancers and inflammatory diseases. The incorporation of the difluoromethyl group into these inhibitors has been shown to improve their binding affinity to target proteins, thereby increasing their therapeutic potency.
The compound's versatility is further highlighted by its application in the synthesis of antiviral agents. The unique electronic properties of Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate allow for the creation of molecules that can interact with viral enzymes, inhibiting their replication cycles. Recent advancements in this area have led to the discovery of novel antiviral compounds that show promise in preclinical trials. These findings underscore the importance of this compound as a key intermediate in drug discovery efforts.
Moreover, Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate has found applications in materials science and agrochemicals. Its structural framework provides a scaffold for designing advanced materials with specific functionalities. For example, researchers have explored its use in creating luminescent materials and catalysts that can be employed in various industrial processes. In agrochemicals, this compound has been utilized to develop novel pesticides and herbicides that offer improved efficacy and environmental safety.
The synthesis of Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate involves intricate organic reactions that highlight the compound's synthetic utility. The process typically involves multi-step reactions, including condensation, alkylation, and functional group transformations. These synthetic strategies not only showcase the compound's reactivity but also demonstrate the expertise required to manipulate complex molecular structures. The ability to synthesize such compounds is crucial for advancing chemical research and developing innovative solutions to global challenges.
In conclusion, Ethyl 4-(difluoromethyl)-5-methoxy-2-methylpyridine-3-acetate (CAS No. 1805151-13-6) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an invaluable intermediate in synthetic chemistry, enabling the development of novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.
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